molecular formula C9H8Cl2O B3110855 2',5'-Dichloro-4'-methylacetophenone CAS No. 1807179-94-7

2',5'-Dichloro-4'-methylacetophenone

Cat. No.: B3110855
CAS No.: 1807179-94-7
M. Wt: 203.06 g/mol
InChI Key: CKTIZTAADQHDCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,5’-Dichloro-4’-methylacetophenone is an organic compound belonging to the class of acetophenone derivatives. It is characterized by the presence of a methyl ketone group attached to an aromatic ring, specifically substituted with two chlorine atoms at the 2’ and 5’ positions and a methyl group at the 4’ position. This compound has a molecular formula of C9H8Cl2O and a molecular weight of 203.06 g/mol. It is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,5’-Dichloro-4’-methylacetophenone can be achieved through the chlorination of acetophenone derivatives. One method involves the reaction of an acetophenone with chlorine gas in the presence of acetic acid . Another method utilizes benzyltrimethylammonium tetrachloroiodate as a chlorinating agent . The reaction conditions typically involve maintaining the temperature between 45°C and 55°C during the addition of reagents, followed by refluxing at 90°C to 95°C for about three hours .

Industrial Production Methods

Industrial production of halogenated acetophenones, including 2’,5’-Dichloro-4’-methylacetophenone, often involves large-scale chlorination processes. These processes must carefully control the reaction conditions to minimize side reactions and ensure high purity and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

2’,5’-Dichloro-4’-methylacetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ketone group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

    Substitution: Products with different functional groups replacing the chlorine atoms.

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

Scientific Research Applications

2’,5’-Dichloro-4’-methylacetophenone is primarily used in scientific research. Its applications include:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds and heterocyclic frameworks.

    Biology: It is used in studies involving the biological activities of acetophenone derivatives.

    Medicine: Research on its potential pharmacological properties and its role as an intermediate in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and agricultural chemicals.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-4’-methylacetophenone involves its interaction with molecular targets through its functional groups. The ketone group can participate in nucleophilic addition reactions, while the chlorine atoms can undergo substitution reactions. These interactions can lead to the formation of various derivatives with different biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

    2’,4’-Dichloroacetophenone: Similar structure but with chlorine atoms at the 2’ and 4’ positions.

    4’-Methylacetophenone: Lacks the chlorine substitutions.

    2’,5’-Dichloroacetophenone: Similar but without the methyl group.

Uniqueness

2’,5’-Dichloro-4’-methylacetophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dichloro-4-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O/c1-5-3-9(11)7(6(2)12)4-8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTIZTAADQHDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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